molecular formula C10H13BrO3 B2856117 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol CAS No. 289507-36-4

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol

Cat. No.: B2856117
CAS No.: 289507-36-4
M. Wt: 261.115
InChI Key: QMYZFKWLASANKX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C9H11BrO3 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with bromine and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol typically involves the bromination of 4,5-dimethoxyphenethyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-(2-Bromo-4,5-dimethoxyphenyl)acetaldehyde or 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid.

    Reduction: 2-(4,5-Dimethoxyphenyl)ethanol.

    Substitution: 2-(2-Azido-4,5-dimethoxyphenyl)ethanol.

Scientific Research Applications

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyl group allows for hydrogen bonding and potential interactions with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine and methoxy groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines .

Properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYZFKWLASANKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCO)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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